![molecular formula C17H19NO3 B1255576 Norjuziphine CAS No. 74119-87-2](/img/structure/B1255576.png)
Norjuziphine
Overview
Description
Norjuziphine is a compound with the molecular formula C17H19NO3 . It is a racemic mixture, meaning it contains equal amounts of both the left-handed and right-handed forms of the molecule .
Molecular Structure Analysis
The molecular structure of Norjuziphine consists of 17 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 285.3377 . More detailed structural analysis would require advanced techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
Norjuziphine is a crystalline compound . It has a molecular weight of 285.3 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Scientific Research Applications
Melanogenesis Inhibition
Norjuziphine has been identified as a constituent responsible for the melanogenesis inhibitory activity in lotus flowers (Nelumbo nucifera). This activity is crucial for developing treatments for skin conditions like hyperpigmentation and melasma. The compound’s ability to inhibit melanin synthesis makes it a potential ingredient in cosmetic products aimed at skin lightening and evening out skin tone .
Anti-Inflammatory Applications
The anti-inflammatory properties of Norjuziphine are significant for treating various inflammatory conditions. By modulating the body’s inflammatory response, Norjuziphine can be used to develop medications for chronic inflammatory diseases, potentially including arthritis and asthma .
Hyaluronidase Inhibitory Activity
Norjuziphine exhibits hyaluronidase inhibitory activity , which is more potent than the antiallergic medicine disodium cromoglycate (DSCG). This suggests its potential use in treating allergies and possibly in cosmetic applications for maintaining skin firmness and structure by preventing the breakdown of hyaluronic acid .
Sedative Effects
In traditional Asian medicine, compounds from the lotus flower, including Norjuziphine, have been used as sedatives. Research into Norjuziphine’s sedative effects could lead to the development of new, natural sleep aids or anxiolytics .
Antioxidant Properties
The antioxidant properties of Norjuziphine contribute to its potential in preventing oxidative stress-related diseases. This includes applications in neurodegenerative disease research, where oxidative stress is a known contributing factor .
Cardiovascular Health
Research indicates that Norjuziphine may have benefits for cardiovascular health. Its potential to protect against heart disease could be explored further, particularly in the context of its antioxidant and anti-inflammatory effects .
Anti-Obesity and Diabetes Management
Norjuziphine has shown promise in the therapeutic and preventive treatment of obesity and diabetes. Its role in metabolic regulation could be crucial for developing new treatments for these widespread conditions .
Anticancer Potential
Lastly, the anticancer potential of Norjuziphine is an exciting field of research. Its ability to inhibit certain cellular processes may make it a candidate for cancer treatment, particularly in combination with other therapeutic agents .
Mechanism of Action
Target of Action
Norjuziphine, also known as (-)-Norjusiphine, is an isoquinoline alkaloid
Mode of Action
It is known that isoquinoline alkaloids, the class of compounds to which norjuziphine belongs, have various biological properties including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities . The specific interactions of Norjuziphine with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Isoquinoline alkaloids, such as Norjuziphine, are known to interact with various biochemical pathways due to their diverse biological activities
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
It has been reported that isoquinoline alkaloids, such as norjuziphine, have various biological activities including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities
Action Environment
Environmental factors can significantly impact the action of a compound
properties
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMZVREXWPYKF-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCN[C@@H]2CC3=CC=C(C=C3)O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norjuziphine | |
CAS RN |
74119-87-2 | |
Record name | Norjuziphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074119872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORJUZIPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZI29V0DP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Norjuziphine?
A: Norjuziphine has demonstrated notable in vitro inhibitory activity against hyaluronidase [, ] and platelet aggregation []. It has also been shown to suppress the lipopolysaccharide-induced expression of pro-inflammatory cytokines, interleukin-1β and interleukin-6, in cultured macrophage RAW 264.7 cells [].
Q2: What structural characteristics define Norjuziphine?
A: Norjuziphine is characterized as a benzylisoquinoline alkaloid. While its exact molecular weight can vary slightly depending on the specific salt form, the molecular formula for the free base is C17H17NO3 [, ]. Detailed spectroscopic data, including 1H and 13C NMR, have been reported, aiding in its structural elucidation [, , , , ].
Q3: Which plant sources are known to contain Norjuziphine?
A: Norjuziphine has been isolated from several plant species, including Corydalis tashiroi [], Lindera aggregata [], Ocotea duckei [, ], Phoebe formosana [], Pachygone ovata [], and Fumaria species such as Fumaria vaillantii [] and Fumaria parviflora [].
Q4: Have there been any studies investigating the Structure-Activity Relationship (SAR) of Norjuziphine?
A: While specific SAR studies focusing solely on Norjuziphine modifications are limited in the provided literature, research on related alkaloids like N-methoxycarbonyl-norjuziphine highlights the impact of structural changes on biological activity. The introduction of an N-methoxycarbonyl group to Norjuziphine was found to enhance its cytotoxic activity against HL-60 and MCF-7 cell lines compared to the parent compound []. This suggests that modifications to the Norjuziphine scaffold can influence its potency and potentially its target selectivity.
Q5: Are there any insights into the potential mechanism of action for Norjuziphine's observed biological activities?
A: Although the precise mechanisms underlying Norjuziphine's activities are not fully elucidated in the provided research, some hypotheses can be drawn. For instance, its hyaluronidase inhibitory activity suggests a potential role in modulating inflammatory processes, as hyaluronidase is an enzyme involved in the breakdown of hyaluronic acid, a key component of the extracellular matrix [].
Q6: What analytical techniques have been employed to identify and quantify Norjuziphine?
A: Researchers have utilized a combination of techniques for Norjuziphine analysis. These include chromatographic methods like High-Performance Liquid Chromatography (HPLC) [], often coupled with detection methods like Diode Array Detection (DAD) and Mass Spectrometry (MS) []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in structural confirmation [, , , , , ]. Leaf Spray Mass Spectrometry (LS-MS) has also been explored as a rapid screening tool for alkaloid profiling in plant material [].
Q7: Has the safety profile of Norjuziphine been assessed?
A: While the provided research does not delve deeply into comprehensive toxicological studies on Norjuziphine, some insights can be gleaned. The cytotoxicity evaluation of N-methoxycarbonyl-norjuziphine, a derivative of Norjuziphine, against HL-60 and MCF-7 cells provides some preliminary data on potential cytotoxic effects []. Further research is warranted to thoroughly evaluate its safety profile, including potential long-term effects.
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